2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)-2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]phenyl]methyl]-
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Overview
Description
2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)-2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]phenyl]methyl]- is a compound that belongs to the thiazolidinedione class. Thiazolidinediones are known for their role in the treatment of type-II diabetes due to their ability to improve insulin sensitivity. This specific compound is a derivative of pioglitazone, a well-known antidiabetic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)-2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]phenyl]methyl]- typically involves the reaction of 2,4-thiazolidinedione with various reagents to introduce the desired substituents. One common method involves the Knoevenagel condensation reaction, followed by reduction using hydrogen gas and a palladium/carbon catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The use of continuous flow reactors and advanced purification methods like chromatography are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)-2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]phenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve hydrogen gas and palladium/carbon catalysts.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, palladium/carbon catalyst.
Solvents: DMSO, methanol, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically results in the formation of alcohols or amines .
Scientific Research Applications
2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)-2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]phenyl]methyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating type-II diabetes and other metabolic disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The compound exerts its effects primarily through activation of the peroxisome proliferator-activated receptor gamma (PPARγ). This nuclear receptor regulates the expression of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and reduced blood glucose levels. The molecular targets include various enzymes and transporters involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Pioglitazone: A well-known antidiabetic agent with a similar structure and mechanism of action.
Rosiglitazone: Another thiazolidinedione used to treat type-II diabetes.
Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)-2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]phenyl]methyl]- is unique due to its specific substituents, which may confer distinct pharmacological properties and potentially improved safety and efficacy profiles compared to other thiazolidinediones .
Properties
Molecular Formula |
C26H26N2O6S2 |
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Molecular Weight |
526.6 g/mol |
IUPAC Name |
[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]-1-(5-ethylpyridin-2-yl)ethyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C26H26N2O6S2/c1-3-18-8-13-22(27-15-18)23(34-36(31,32)21-11-4-17(2)5-12-21)16-33-20-9-6-19(7-10-20)14-24-25(29)28-26(30)35-24/h4-13,15,23-24H,3,14,16H2,1-2H3,(H,28,29,30) |
InChI Key |
VSIKQXMNFWQMOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)OS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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